Cas no 7497-45-2 ( )
structure
Product Name:
CAS No:7497-45-2
MF:C17H14N2O
MW:262.305863857269
CID:980760
PubChem ID:346845
Update Time:2025-04-19
Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methoxyphenyl)-3-phenylbutanedinitrile
- NSC-405176
- DTXSID20323920
- AKOS024324048
- 2-(P-ANISYL)-3-PHENYLSUCCINONITRILE
- 7497-45-2
- NSC405176
-
-
- Inchi: 1S/C17H14N2O/c1-20-15-9-7-14(8-10-15)17(12-19)16(11-18)13-5-3-2-4-6-13/h2-10,16-17H,1H3
- InChI Key: BROIWEJXIAKVSL-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C(C#N)C(C#N)C1C=CC=CC=1
Computed Properties
- Exact Mass: 262.11072
- Monoisotopic Mass: 262.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 56.8Ų
Experimental Properties
- PSA: 56.81
Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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